molecular formula C20H22N2O3 B10809544 N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B10809544
M. Wt: 338.4 g/mol
InChI Key: LJFXQLUMOSJLJJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is a synthetic amide derivative characterized by a 3,4-dimethoxyphenyl group linked via a four-carbon chain (butanamide) to an indole moiety.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C20H22N2O3/c1-24-18-11-10-15(12-19(18)25-2)22-20(23)9-5-6-14-13-21-17-8-4-3-7-16(14)17/h3-4,7-8,10-13,21H,5-6,9H2,1-2H3,(H,22,23)

InChI Key

LJFXQLUMOSJLJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O3, with a molecular weight of approximately 340.42 g/mol. The compound features a unique structural arrangement that includes an indole moiety and a 3,4-dimethoxyphenyl group, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can arrest the cell cycle and induce apoptosis in cancer cells by modulating critical signaling pathways such as NF-kB and Wnt signaling .
  • Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
SMMC-77212.7Induces apoptosis; inhibits NF-kB activation
MCF-71.5Arrests cell cycle at G1 phase; inhibits migration
HT-290.01Induces apoptosis under hypoxic conditions

These findings highlight the compound's potential as a lead in developing novel anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating its potential utility in combating infections:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL

These results suggest that this compound could be explored further for therapeutic applications in infectious diseases.

Study on Anticancer Effects

A notable study conducted by Yu et al. (2019) investigated the effects of various indole derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in SMMC-7721 cells through apoptosis induction and cell cycle arrest at the G1 phase. The study emphasized the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The findings indicated that it exhibited significant antibacterial activity, with MIC values comparable to established antibiotics. This positions this compound as a candidate for further development in antimicrobial therapy.

Comparison with Similar Compounds

Comparison with 3-(3,4-Dimethoxyphenyl)cyclohexene Derivatives (Neurotrophic Agents)

Key Compounds :

  • trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1)
  • cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-2)

Structural Differences :

  • Core Structure : The analogs feature a cyclohexene ring substituted with dimethoxyphenyl and styryl groups, whereas the target compound has a linear butanamide bridge connecting indole and dimethoxyphenyl groups.
  • Functional Groups : Both analogs and the target share 3,4-dimethoxyphenyl motifs, but the target lacks the styryl group and instead incorporates an indole.

Comparison with Polyfunctional Butanamide Derivatives

Key Compounds :

  • (R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Compounds m, n, o)

Structural Differences :

  • Substituents: These analogs feature complex side chains, including dimethylphenoxy and tetrahydropyrimidinyl groups, unlike the simpler indole and dimethoxyphenyl groups in the target.
  • Stereochemistry : The analogs emphasize stereochemical variations (R/S configurations), while the target compound’s stereochemical data are unspecified.

Functional Implications :

  • However, the bulky substituents in analogs m, n, o may reduce membrane permeability compared to the target’s compact structure.

Comparison with Indole-Containing Analogs

Key Compounds :

  • 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} (Compound e)

Structural Differences :

  • Indole Substitution: Compound e has bis-indole units with oxazolidinone and dimethylaminoethyl groups, contrasting with the target’s single indole linked to dimethoxyphenyl.
  • Chain Length: Compound e uses a butane chain for indole dimerization, while the target employs a butanamide chain for monomeric linkage.

Functional Implications :

  • The dimeric structure of Compound e may enhance receptor cross-linking or multivalent binding, whereas the target’s monomeric structure could favor selective interactions.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Activity
N-(3,4-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide C₂₀H₂₂N₂O₃ 338.41 Indole, dimethoxyphenyl, butanamide Not reported
trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene C₂₄H₂₆O₄ 390.46 Cyclohexene, styryl, dimethoxyphenyl Neurotrophic (10 μM)
(R)-N-[(...)-butanamide (Compound m) C₃₉H₅₀N₄O₆ 694.84 Tetrahydropyrimidinyl, dimethylphenoxy Not reported
2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{...indole} (Compound e) C₄₄H₅₈N₈O₄ 794.99 Bis-indole, oxazolidinone Not reported

Key Observations :

  • Neurotrophic activity in cyclohexene analogs suggests the dimethoxyphenyl group’s importance, but the target’s indole may alter target specificity.

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